molecular formula C13H14Br2N2O2 B6306164 Tert-butyl 5-amino-3,6-dibromo-1H-indole-1-carboxylate CAS No. 1823786-39-5

Tert-butyl 5-amino-3,6-dibromo-1H-indole-1-carboxylate

Cat. No.: B6306164
CAS No.: 1823786-39-5
M. Wt: 390.07 g/mol
InChI Key: USMDSOBBIGJPDS-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-3,6-dibromo-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-amino-3,6-dibromo-1H-indole-1-carboxylate typically involves multi-step reactions starting from commercially available starting materials. One common method involves the bromination of an indole derivative followed by the introduction of the tert-butyl and amino groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and dibromo groups on the indole ring make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of dehalogenated products.

Scientific Research Applications

Tert-butyl 5-amino-3,6-dibromo-1H-indole-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-3,6-dibromo-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The presence of amino and dibromo groups allows it to bind to various receptors and enzymes, potentially modulating their activity. This can lead to a range of biological effects, including inhibition of viral replication or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    Tert-butyl 1-indolecarboxylate: Shares the indole core but lacks the amino and dibromo substituents.

    5-amino-1H-indole-1-carboxylate: Similar amino substitution but lacks the tert-butyl and dibromo groups.

    3,6-dibromo-1H-indole-1-carboxylate: Contains the dibromo groups but lacks the tert-butyl and amino substituents.

Uniqueness: Tert-butyl 5-amino-3,6-dibromo-1H-indole-1-carboxylate is unique due to the combination of tert-butyl, amino, and dibromo groups on the indole ring

Properties

IUPAC Name

tert-butyl 5-amino-3,6-dibromoindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Br2N2O2/c1-13(2,3)19-12(18)17-6-9(15)7-4-10(16)8(14)5-11(7)17/h4-6H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMDSOBBIGJPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC(=C(C=C21)Br)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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